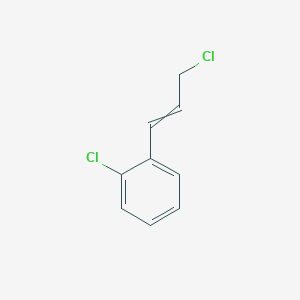

o-Chlorocinnamyl chloride

Description

o-Chlorocinnamyl chloride (CAS: Not explicitly provided in evidence; inferred structural formula: C₉H₈Cl₂) is an organochlorine compound derived from cinnamyl chloride (C₆H₅CH₂CH₂Cl, CAS 21087-29-6 ) with an additional chlorine atom substituted at the ortho position of the benzene ring. This structural modification enhances its electrophilicity and alters its reactivity compared to non-substituted analogs. It is primarily used in organic synthesis, particularly in Friedel-Crafts alkylation and as an intermediate in pharmaceutical and agrochemical production. However, direct data on its physical properties (e.g., melting point, solubility) are scarce in the provided evidence, necessitating comparisons with structurally similar compounds.

Properties

Molecular Formula |

C9H8Cl2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1-chloro-2-(3-chloroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H8Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2 |

InChI Key |

JAZPHKNDCIRCFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Reactivity: Acyl chlorides (cinnamoyl chloride, chloroacetyl chloride, oxalyl chloride) exhibit higher reactivity in nucleophilic acyl substitution due to the electron-withdrawing carbonyl group, enabling rapid reactions with amines or alcohols . Alkyl chlorides (this compound, cinnamyl chloride) are less reactive, requiring stronger conditions (e.g., Lewis acid catalysts) for substitutions . The ortho-chlorine in this compound increases steric hindrance and may reduce reaction rates compared to non-substituted cinnamyl chloride.

Research Findings:

- Oxalyl chloride ’s ability to generate HCl in situ makes it superior for dehydrating amides to nitriles .

Q & A

Q. What criteria should guide the selection of primary literature for comparative studies involving o-chlorocinnamyl chloride?

- Methodology : Prioritize peer-reviewed journals with documented experimental details (e.g., J. Org. Chem., Org. Lett.). Exclude studies lacking spectral validation or synthetic reproducibility. Use citation tracking tools (e.g., Web of Science) to identify foundational papers and recent advances (last 5 years) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.